Rac α-Ethyl DOPA Hydrobromide is a chemical compound characterized by the molecular formula and a molecular weight of approximately 306.15 g/mol. It is a derivative of DOPA (Dihydroxyphenylalanine), which is a precursor to dopamine, an important neurotransmitter in the brain. The hydrobromide form enhances its solubility and stability, making it suitable for various applications in scientific research and pharmaceutical development .
Rac α-Ethyl DOPA Hydrobromide is synthesized from α-ethyl-DOPA, which can be derived from the reaction of α-ethyl-3,4-dihydroxybenzylamine with an aldehyde. The compound belongs to the class of amino acids and is specifically classified as a hydrobromide salt due to the presence of hydrobromic acid in its formulation .
The synthesis of Rac α-Ethyl DOPA Hydrobromide typically involves the following steps:
Rac α-Ethyl DOPA Hydrobromide has a complex molecular structure that can be described using various chemical notations:
The structure includes an ethyl group attached to the amino acid backbone, along with two hydroxyl groups on the aromatic ring, contributing to its biological activity .
Rac α-Ethyl DOPA Hydrobromide can undergo several chemical reactions:
The outcomes of these reactions vary based on the reagents and conditions used, with oxidation yielding quinones and reduction yielding amines or alcohols.
The mechanism of action for Rac α-Ethyl DOPA Hydrobromide primarily involves its role in neurotransmitter modulation:
Rac α-Ethyl DOPA Hydrobromide has diverse applications across various scientific fields:
The development of DOPA (3,4-dihydroxyphenylalanine) analogs represents a significant chapter in medicinal chemistry and neuropharmacology. Emerging prominently in the mid-20th century, research into DOPA analogs was initially driven by the need to understand neurotransmitter biosynthesis and develop therapeutics for neurological disorders. Early investigations focused on structural modifications to the DOPA backbone, primarily targeting decarboxylase inhibition. Methylated analogs like α-Methyldopa became established antihypertensive agents, demonstrating the therapeutic potential of targeted molecular alterations. Within this landscape, rac α-Ethyl DOPA (2-Amino-2-(3,4-dihydroxybenzyl)butanoic acid; CAS 35115-72-1) emerged as a compound of interest. Its synthesis stemmed from systematic efforts to enhance enzyme inhibitory potency by incorporating larger alkyl substituents at the α-carbon position compared to methylated counterparts. Key studies demonstrated that α-ethyl substitution conferred potent decarboxylase inhibitory properties, positioning it as a tool for investigating dopaminergic pathways and amino acid metabolism [1]. The structural evolution from simple halogenated or methylated DOPA derivatives to ethyl-substituted variants reflected a growing sophistication in rational drug design aimed at optimizing binding affinity, metabolic stability, and target specificity within the dopaminergic system.
The synthesis of chiral molecules like rac α-Ethyl DOPA Hydrobromide necessitates precise strategies for enantiomer separation or stereoselective construction due to the profound biological differences often exhibited by enantiomers. Racemic α-Ethyl DOPA presents a particular challenge, requiring resolution into its active enantiomers for detailed pharmacological evaluation or potential therapeutic application. Classical resolution techniques involving diastereomeric salt formation have been employed but often suffer from low efficiency and high cost. Modern enzymatic resolution offers a powerful alternative, leveraging the inherent stereoselectivity of biocatalysts. A highly efficient example is the use of a recombinant Bacillus cereus esterase immobilized for repeated use. This enzyme catalyzes the enantioselective hydrolysis of the methyl ester precursor, rac-α-ethyl-2-oxo-pyrrolidineacetic acid methyl ester. Under optimized conditions (pH 8.0, 35°C, substrate concentration 400 mM), the process achieves an enantiomeric excess (e.e.) of the remaining (S)-ester exceeding 99.5% at 49% conversion, approaching the theoretical maximum for kinetic resolution. Critically, enzyme immobilization enhanced operational stability, allowing reuse for at least 6 cycles with retained activity and selectivity, significantly improving process viability [6]. Alternative synthetic routes involve asymmetric hydrogenation or chiral auxiliaries, but enzymatic resolution remains attractive for its mild conditions and high stereoselectivity in producing enantiomerically enriched α-alkylated amino acids like α-Ethyl DOPA.
Table 1: Key Parameters for Biocatalytic Resolution of rac α-Ethyl DOPA Precursor
Parameter | Optimal Condition/Value | Significance |
---|---|---|
Biocatalyst | Recombinant B. cereus esterase (Immobilized) | High enantioselectivity, reusability |
Substrate | rac-α-ethyl-2-oxo-pyrrolidineacetic acid methyl ester | Prochiral precursor requiring resolution |
Temperature | 35°C | Balances enzyme activity and stability |
pH | 8.0 | Optimal for enzyme activity and hydrolysis rate |
Substrate Concentration | 400 mM | High concentration tolerated, improves throughput |
Enantiomeric Excess (e.e.s) | > 99.5% | Indicates near-complete separation of (S)-enantiomer |
Conversion | 49% | Close to theoretical max (50%) for kinetic resolution |
Reusability | > 6 cycles | Critical for cost-effectiveness at scale |
While not directly applied to rac α-Ethyl DOPA itself, the evolution of nucleophilic fluorination strategies for structurally related radiolabeled DOPA analogs, particularly 6-[¹⁸F]FDOPA, provides crucial insights applicable to synthesizing complex, isotopically labeled versions of α-Ethyl DOPA for tracer studies. Historically, electrophilic fluorination using [¹⁸F]F₂ gas dominated radiolabeling. While capable of producing radiotracers like 6-[¹⁸F]FDOPA via mercuric or stannyl precursors, this method suffers from intrinsically low molar activity (Am, typically 4-25 MBq/μmol) due to carrier addition and complex processing [2] [5]. The development of no-carrier-added (n.c.a.) nucleophilic fluorination marked a paradigm shift. This approach utilizes cyclotron-produced [¹⁸F]fluoride ion (¹⁸F⁻), activated as a complex (e.g., K[¹⁸F]F-K₂.2.2 or K[¹⁸F]F-K₂CO₃), to perform nucleophilic aromatic substitution (SₙAr) or aliphatic substitution (Sₙ2) on suitable precursors. For DOPA analogs, SₙAr on electron-deficient aromatic rings, such as iodonium salts or nitro-substituted benzylic precursors protected with groups stable to basic conditions but readily removable later (e.g., boronate esters, diaryliodonium salts), proved successful. Key advantages include significantly higher molar activity (often >100 GBq/μmol), essential for receptor imaging studies to avoid saturating biological targets, and shorter synthesis times compared to older electrophilic methods [2] [5]. Optimization focuses on precursor design (stability, reactivity, regioselectivity), phase-transfer catalysts, reaction solvents (acetonitrile, DMSO, t-BuOH), temperature control, and efficient deprotection strategies post-fluorination. These advancements in nucleophilic ¹⁸F-chemistry provide a robust toolkit potentially adaptable for introducing fluorine-18 into α-Ethyl DOPA derivatives for positron emission tomography (PET) studies.
Table 2: Comparison of Fluorination Methods for DOPA Analog Radiolabeling
Parameter | Electrophilic Fluorination | Nucleophilic Fluorination | Significance of Improvement |
---|---|---|---|
Radioactive Source | [¹⁸F]F₂ (Carrier-added) | n.c.a. [¹⁸F]F⁻ | Higher molar activity (Am) achievable |
Typical Am | 4 - 25 MBq/μmol | 37 - >100 GBq/μmol | Avoids target saturation in PET imaging |
Regioselectivity | Moderate (requires directing groups) | High (precursor controlled) | Purer product, simpler purification |
Reaction Time | ~50 min (fluorination step) | ~20-30 min (fluorination step) | Faster synthesis, higher yield due to decay |
Precursor Complexity | Mercurials, Stannanes (Toxic) | Diaryliodonium salts, Boronates | Safer handling, less toxic residue concerns |
Automation Potential | Established but complex | High, with modern modules | More reliable routine production |
Major Limitation | Low Am, Toxic Precursors | Precursor Synthesis Complexity | Nucleophilic requires sophisticated precursors |
Solid-phase synthesis and immobilization techniques offer significant advantages for producing sensitive molecules like DOPA analogs or their precursors, enhancing purity, simplifying purification, and enabling automation. While direct literature on solid-phase synthesis of rac α-Ethyl DOPA Hydrobromide wasn't identified in the provided sources, the principles are well-established in related chemistry, particularly in radiotracer synthesis and enzymatic resolution. In the context of radiolabeled DOPA analogs like 6-[¹⁸F]FDOPA, solid-phase extraction (SPE) cartridges are indispensable for rapid purification. Sequential cartridges (e.g., alumina for removing unreacted [¹⁸F]fluoride, cation-exchange for trapping the amino acid, C18 for desalting and final purification) enable efficient separation of the desired radiotracer from reaction mixtures, metal contaminants (from demercuration/destannylation precursors), and unreacted starting materials within minutes, crucial for handling short-lived isotopes [2]. Furthermore, enzyme immobilization, as demonstrated in the resolution of rac α-Ethyl DOPA precursors, exemplifies solid-phase support application. Immobilizing the recombinant Bacillus cereus esterase onto a solid matrix (e.g., epoxy resin, chitosan beads) transforms it into a reusable heterogeneous biocatalyst. This immobilization significantly enhances process economics by enabling multiple reaction cycles (≥6 cycles demonstrated) without significant loss of activity or enantioselectivity, facilitating continuous or semi-continuous production of enantiomerically enriched intermediates [6]. These solid-phase techniques – SPE for purification and enzyme immobilization for catalysis – represent powerful tools that could be integrated into the synthesis and purification workflow of rac α-Ethyl DOPA Hydrobromide or its enantiopure forms, improving yield, purity, scalability, and enabling automation, particularly beneficial for producing radiolabeled versions for research.
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1